molecular formula C23H24N2O3 B2644294 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892427-22-4

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2644294
CAS No.: 892427-22-4
M. Wt: 376.456
InChI Key: HQOXRAHVFQTEHE-UHFFFAOYSA-N
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Description

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a benzofuran ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and pyrimidine derivatives, such as:

  • 3-Butyl-1-[(2,5-dimethylphenyl)methyl]benzofuran
  • 1-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-dione

Uniqueness

What sets 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione apart is its unique combination of a benzofuran ring with a pyrimidine ring. This dual-ring structure can confer unique electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

892427-22-4

Molecular Formula

C23H24N2O3

Molecular Weight

376.456

IUPAC Name

3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3

InChI Key

HQOXRAHVFQTEHE-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C

solubility

not available

Origin of Product

United States

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